molecular formula C16H20N4 B2670296 2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine CAS No. 2319807-56-0

2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine

Cat. No.: B2670296
CAS No.: 2319807-56-0
M. Wt: 268.364
InChI Key: KCGHYOXENAUXNQ-UHFFFAOYSA-N
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Description

2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine typically involves the reaction of 4-phenylpiperazine with an appropriate pyrazine derivative. One common method involves the use of 1-(4-phenylpiperazin-1-yl)ethanone as a starting material, which is then reacted with pyrazine under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit acetylcholinesterase selectively makes it a promising candidate for the development of drugs targeting neurological disorders .

Properties

IUPAC Name

2-[1-(4-phenylpiperazin-1-yl)ethyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-14(16-13-17-7-8-18-16)19-9-11-20(12-10-19)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGHYOXENAUXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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